molecular formula C7H8F3NO2 B143480 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate CAS No. 130138-79-3

2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate

Cat. No. B143480
M. Wt: 195.14 g/mol
InChI Key: IOLPVKLBQJLDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. It is also known by its chemical formula, C8H9F3NO2, and has a molecular weight of 215.16 g/mol.

Mechanism Of Action

The mechanism of action of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the binding of the compound to the active site of acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This increased level of acetylcholine can lead to enhanced neurotransmission and improved cognitive function.

Biochemical And Physiological Effects

Studies have shown that 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate can improve cognitive function and memory in animal models. It has also been found to have potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase is a common target for Alzheimer's drugs. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for smaller doses to be used, reducing the risk of toxicity. However, one limitation is the potential for off-target effects, as acetylcholinesterase is not the only enzyme that can be inhibited by this compound.

Future Directions

There are several future directions for research on 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate. One area of interest is its potential applications in the treatment of Alzheimer's disease, as mentioned earlier. Another area of research could be the development of more selective inhibitors of acetylcholinesterase, which could reduce the risk of off-target effects. Additionally, the mechanism of action of this compound could be further explored to better understand its effects on the nervous system.

Synthesis Methods

The synthesis of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride and N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through column chromatography or recrystallization.

Scientific Research Applications

2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.

properties

CAS RN

130138-79-3

Product Name

2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate

InChI

InChI=1S/C7H8F3NO2/c1-4-6(2,3)13-5(12)11-7(8,9)10/h1H,2-3H3,(H,11,12)

InChI Key

IOLPVKLBQJLDCP-UHFFFAOYSA-N

SMILES

CC(C)(C#C)OC(=O)NC(F)(F)F

Canonical SMILES

CC(C)(C#C)OC(=O)NC(F)(F)F

synonyms

Carbamic acid, (trifluoromethyl)-, 1,1-dimethyl-2-propynyl ester (9CI)

Origin of Product

United States

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